![molecular formula C16H16FNO2 B2643890 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232818-51-7](/img/structure/B2643890.png)
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . Its molecular formula is C16H16FNO2 and it has a molecular weight of 273.3 .
Synthesis Analysis
The compound was synthesized and characterized using techniques such as X-ray Diffraction, IR, and Electronic spectroscopy . The synthesis process preferred the enol form in the solid state .Molecular Structure Analysis
The compound was characterized by X-ray Diffraction, IR, and Electronic spectroscopy . The X-Ray and IR results showed that the compound preferred the enol form in the solid state . UV-Vis absorption spectra of the compound were recorded in different solvents .Chemical Reactions Analysis
The compound was synthesized and characterized by X-ray Diffraction, IR, and Electronic spectroscopy . The synthesis process preferred the enol form in the solid state .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H16FNO2 and a molecular weight of 273.3 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Synthesis and Characterization
The chemical compound 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has been a subject of various research studies focusing on its synthesis, characterization, and applications in different scientific domains. One of the related compounds, synthesized through the condensation reaction of substituted benzaldehydes and anilines, has been explored for its crystalline structure using X-ray diffraction studies, revealing significant details about its intermolecular interactions and stability. This process provides insights into the role of fluorine atoms in stabilizing the crystal packing of such compounds. Quantum chemical calculations have been employed to elucidate the structure further, showing the importance of intramolecular charge transfer interactions (Muhammad Ashfaq et al., 2022).
Molecular Interactions and Stability
Research involving multinuclear zinc(II) complexes indicates the reactivity of similar Schiff base compounds under basic conditions, leading to the formation of high nuclearity zinc(II)-containing clusters. These clusters, characterized by their unique core structures, highlight the compound's potential in assembling complex molecular architectures (E. Constable et al., 2012).
Optical and Electronic Properties
The compound and its derivatives have been investigated for their fluorescence spectral studies, particularly in interactions with biological molecules like Bovine Serum Albumin (BSA). These studies provide valuable information on the binding constants and mode of interaction, revealing the compound's potential in bio-sensing applications (K. Ghosh et al., 2016). Furthermore, the development of fluoroionophores based on diamine-salicylaldehyde derivatives showcases the compound's versatility in recognizing metal cations in various environments, including cellular staining for metal ions (W. Hong et al., 2012).
Structural and Spectroscopic Analysis
The spectroscopic and molecular structure characterization of similar compounds has been conducted through various techniques such as X-ray diffraction, IR, and electronic spectroscopy. These studies confirm the preferred enol form of the compounds in both solid state and solvent media, providing a foundation for understanding their electronic structure and properties in different environments (Ç. Albayrak et al., 2010).
Role in Supramolecular Assembly
Investigations into coordination compounds containing similar Schiff base ligands reveal insights into the role of π–π stacking and hydrogen-bonding interactions in metallosupramolecular assembly. These findings contribute to the understanding of how such compounds can be utilized in the design of complex molecular systems (Taraneh Hajiashrafi et al., 2019).
特性
IUPAC Name |
2-ethoxy-6-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWVGSCFLPTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
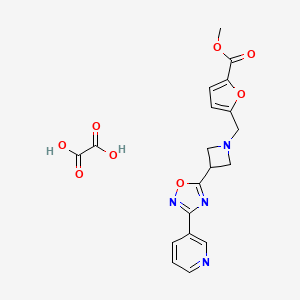
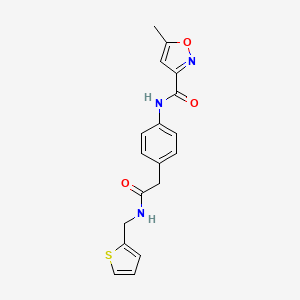
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
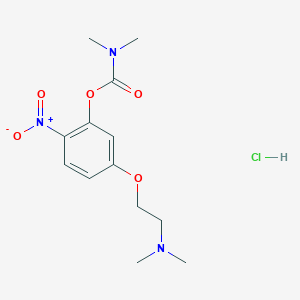
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
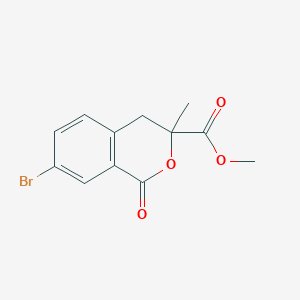
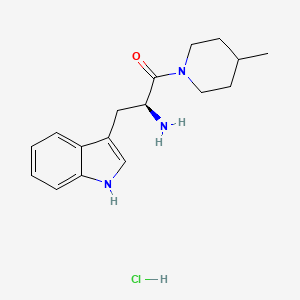
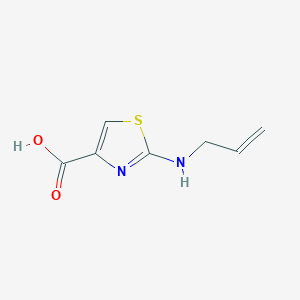
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)
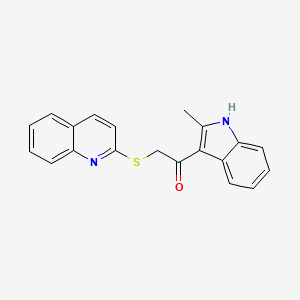
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
